

Physical and chemical properties of Sudan III

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Compound of Interest

Compound Name: Sudan III

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An In-depth Technical Guide to the Physical and Chemical Properties of **Sudan III**

Introduction

Sudan III, also known as Solvent Red 23 or C.I. 26100, is a synthetic bis(azo) dye.[1] It is a lysochrome, or fat-soluble dye, primarily utilized in histology and other scientific disciplines for the staining of non-polar substances like lipids, triglycerides, and lipoproteins.[2][3][4]

Structurally, it is derived from azobenzene and features a 2-naphthol core substituted with a 4-(phenyldiazenyl)phenyldiazenyl group.[1][2] This extensive conjugated system of aromatic rings interconnected by two azo (-N=N-) linkages is responsible for its characteristic red-orange color.[2] Beyond its use in biological staining, **Sudan III** finds applications in coloring oils, waxes, plastics, and various hydrocarbon products.[3][5] This guide provides a comprehensive overview of the core physical and chemical properties of **Sudan III**, detailed experimental protocols, and relevant chemical pathways for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sudan III is typically a reddish-brown crystalline powder.[2] It is stable under normal storage conditions but is incompatible with strong oxidizing agents.[6]

General Properties

Property	Value	Reference
Chemical Name	1-[(4-phenyldiazenyl)phenyl]diazenyl]naphthalen-2-ol	[2]
Synonyms	Solvent Red 23, C.I. 26100, Cerasin Red, Fat Ponceau G	[1][2][7]
Molecular Formula	C ₂₂ H ₁₆ N ₄ O	[2][7]
Molecular Weight	352.39 g/mol	[7][8]
CAS Number	85-86-9	[2][7]

Physical Characteristics

Property	Value	Reference
Appearance	Red to reddish-brown powder or crystalline solid	[2][7][9]
Melting Point	199 °C (with decomposition)	[2][7][10]
Boiling Point	486.01 °C to 584.6 °C (rough estimates)	[6][10]
Density	~1.2 g/cm ³	[2][6]

Solubility Data

Sudan III is a lipophilic and hydrophobic dye, characterized by its insolubility in water and high solubility in organic solvents.[2][6]

Solvent	Solubility	Reference
Water	< 0.1 mg/mL (practically insoluble)	[4] [11]
Ethanol	2 mg/mL	[11]
Chloroform	1 mg/mL	[11]
Toluene	1 mg/mL	[11]
Acetone	Soluble	[2] [9]
Isopropanol	Saturated solutions can be prepared	[11]
DMSO	Soluble	[6]
Fats/Oils	Highly soluble	[2] [9]

Spectroscopic Data

The color of **Sudan III** is due to its absorption in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λ_{max}) can shift depending on the solvent, a phenomenon known as solvatochromism.[\[12\]](#)

Solvent	λ_{max} (nm)	Reference
General	507	[2] [4] [6]
General	354	[4] [6]
Toluene	506 - 512	[13] [14]
Chloroform	517, 354, 299	[15]
Various Solvents	490 - 510	[16]

Experimental Protocols

This section details methodologies for the synthesis, purification analysis, and application of **Sudan III** in a laboratory setting.

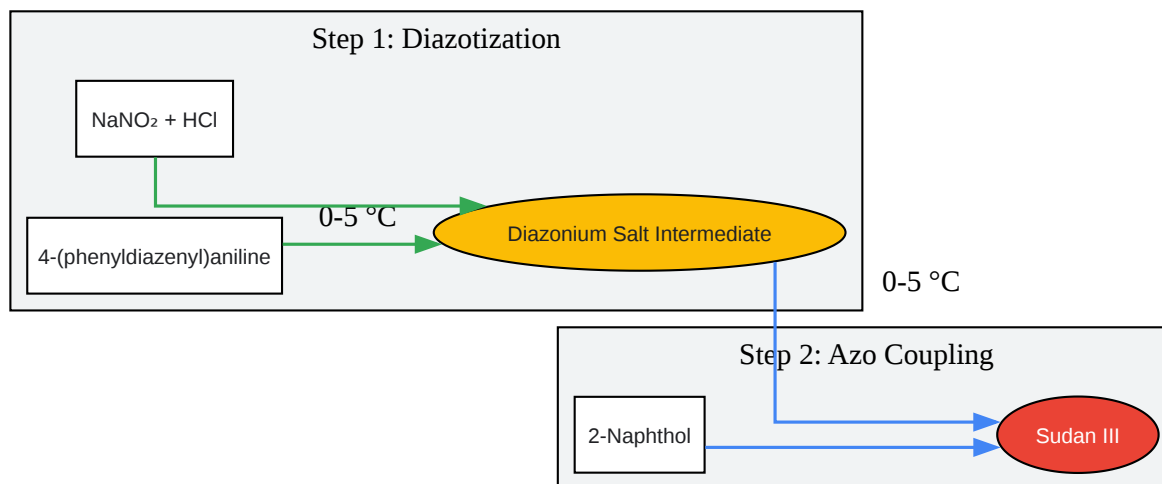
Laboratory Synthesis of Sudan III

The synthesis of **Sudan III** is a classic example of an azo coupling reaction, which involves diazotization of an aromatic amine followed by coupling with an activated aromatic compound.

[2]

Methodology:

- Diazotization:
 - Dissolve 4-(phenyldiazenyl)aniline (0.42 g, 2.8 mmol) in concentrated hydrochloric acid (0.5 mL).[2]
 - Cool the mixture to 0–5 °C in an ice-water bath.[2]
 - Prepare a cold aqueous solution of sodium nitrite (0.20 g, 2.9 mmol) in 1 mL of water.[2]
 - Add the sodium nitrite solution dropwise to the aniline solution over 5–10 minutes, ensuring the temperature remains below 5 °C to form the unstable diazonium salt.[2]
- Azo Coupling:
 - The resulting diazonium salt is then coupled with β -naphthol (2-naphthol).[2]
 - This reaction is performed at low temperatures (0–5 °C) to ensure selective coupling at the 1-position of the β -naphthol ring.[2]



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Diagram 1: Synthesis pathway of **Sudan III**.

Histological Staining of Lipids (Lillie-Ashburn Method)

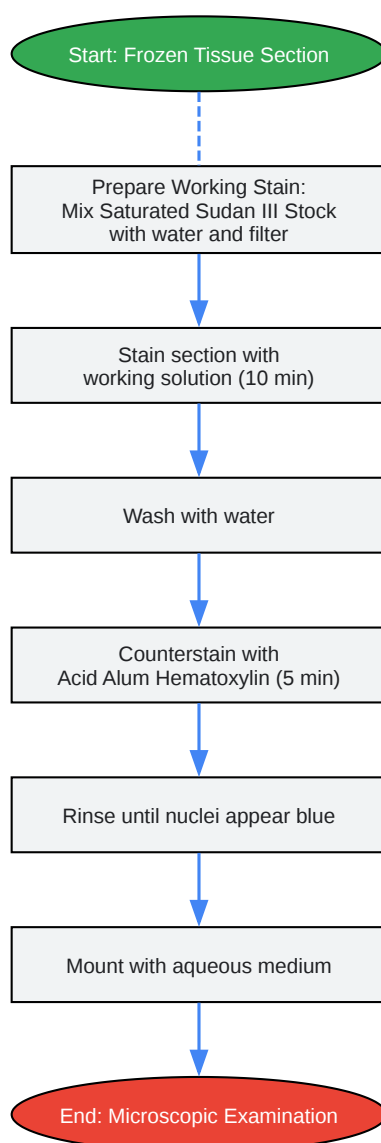
Sudan III is a classic stain for demonstrating neutral lipids (triglycerides) in frozen tissue sections.[4][11][17] Paraffin-embedded tissues are generally unsuitable as the organic solvents used in processing dissolve the lipids.[18]

Methodology:

- Staining Solution Preparation:
 - Prepare a saturated stock solution of **Sudan III** by dissolving an excess of the dye (~0.5 g) in 100 mL of 99% isopropanol.[11][17] Let this solution stand for 2-3 days.[17]
 - To create the working solution, dilute 6 mL of the saturated stock solution with 4 mL of distilled water.[11][17]
 - Allow the working solution to stand for 5-10 minutes, then filter it. The filtrate can be used for several hours.[11][17]
- Tissue Staining:

- Use cryosectioned fresh tissues, cut to a thickness of 6-15 μm .[\[18\]](#) Fix tissues in 10% neutral buffered formalin.[\[18\]](#)
- Immerse the slides with frozen sections into the filtered working **Sudan III** solution for 10 minutes.[\[11\]](#)
- Wash the sections thoroughly with water.[\[11\]](#)
- Counterstaining and Mounting:
 - Counterstain the nuclei by immersing the sections in a 0.1% acid alum hematoxylin solution for 5 minutes.[\[11\]](#)
 - Place sections in 1% aqueous Na_2HPO_4 or water until a blue color is observed in the nuclei.[\[11\]](#)
 - Mount the coverslip using a suitable aqueous mounting medium like glycerol jelly.[\[11\]](#)[\[18\]](#)

Expected Results: Lipids and fat globules will appear yellow-orange to red, while nuclei will be stained blue.[\[11\]](#)[\[17\]](#)



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Diagram 2: Experimental workflow for lipid staining.

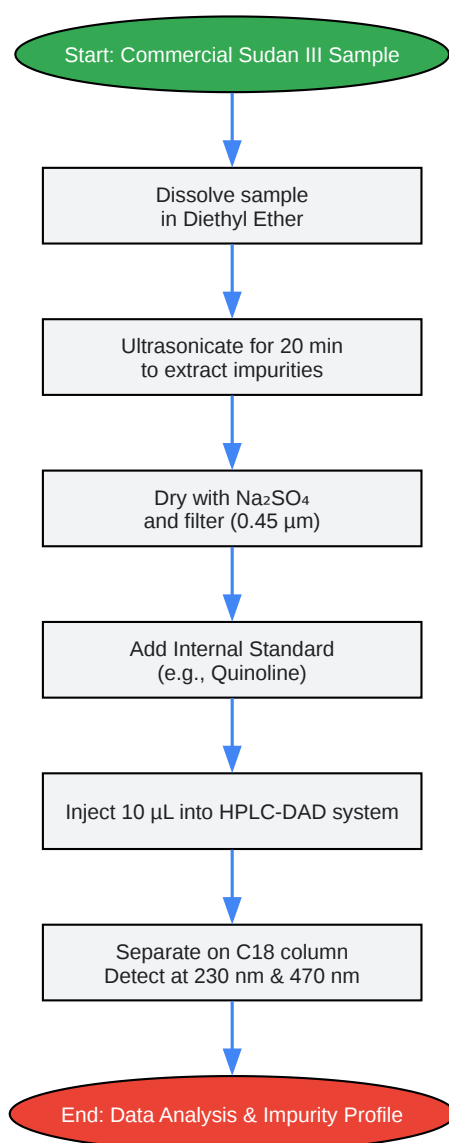
Impurity Profiling by HPLC-DAD

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is an effective method for the qualitative and quantitative analysis of impurities in commercial **Sudan III** dyes.^[19]

Methodology:

- Sample Preparation:

- Dissolve approximately 0.5 g of **Sudan III** dye in 10 mL of diethyl ether.[\[19\]](#)
- Extract impurities by placing the solution in an ultrasonic bath for 20 minutes.[\[19\]](#)
- Treat the ether extract with 1 g of anhydrous Na₂SO₄ to remove any residual water.[\[19\]](#)
- Filter the extract through a 0.45 µm membrane filter.[\[19\]](#)
- Prepare the final analytical solution by adding 50 µL of the ether extract to 50 µL of an internal standard solution (e.g., 10 µg of quinoline).[\[19\]](#)
- Liquid Chromatography Conditions:
 - Instrument: Agilent 1200 HPLC with DAD or equivalent.[\[19\]](#)
 - Column: Reversed-phase Luna C18 (150 mm length × 1.0 mm i.d., 5 µm particle size).[\[19\]](#)
 - Detection Wavelengths: Set the DAD to monitor at 230 nm for most impurities and 470 nm to selectively monitor for phenylazo-naphthol analogues.[\[19\]](#)
 - Injection Volume: 10 µL.[\[19\]](#)
 - Separation: Impurities are separated on the C18 column within approximately 25 minutes using a gradient elution.[\[19\]](#)



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Diagram 3: Workflow for HPLC impurity analysis.

Safety and Handling

Sudan III is classified by the International Agency for Research on Cancer (IARC) as a Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans due to insufficient evidence.^{[2][18]} However, it is considered an irritant to the eyes, skin, and respiratory system.^{[2][6]}

- Personal Protective Equipment (PPE): Always handle **Sudan III** powder in a well-ventilated area or fume hood.^{[8][20]} Wear a lab coat, chemical splash goggles, and solvent-resistant

gloves.[18][21]

- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents.[6][22]
- Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[20] Moisten with water before sweeping.[22] Avoid using water to clean up spills on surfaces as it may cause the dye to spread.[9]
- Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[17]

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